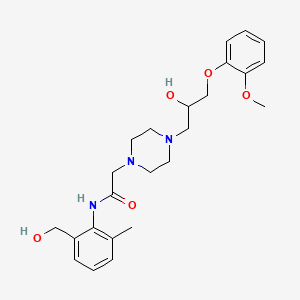![molecular formula C26H20FN5O2S B606901 3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide CAS No. 1115335-95-9](/img/structure/B606901.png)
3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide
Descripción general
Descripción
This compound is a complex organic molecule with the molecular formula C26H20FN5O2S . It contains several functional groups, including a cyanophenyl group, a carbamoyl group, a sulfanyl group, an imidazole ring, and a fluorophenyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, imidazole compounds are generally synthesized using a variety of methods . These methods often involve the reaction of primary amines with glyoxal and formaldehyde in the presence of ammonia .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a total of 35 heavy atoms . The structure includes an imidazole ring, which is a five-membered ring containing two nitrogen atoms . The compound also contains a carbamoyl group attached to a cyanophenyl group, a sulfanyl group, and a fluorophenyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 485.5 g/mol . It has a computed XLogP3-AA value of 4.6, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 6 hydrogen bond acceptors . Its topological polar surface area is 125 Ų . The compound has a rotatable bond count of 8 .Aplicaciones Científicas De Investigación
Cytochrome P450 Inhibitors
Cytochrome P450 enzymes play a critical role in drug metabolism, and selective inhibitors can help in understanding drug-drug interactions and in the development of safer medications. The review by Khojasteh et al. (2011) on the selectivity of chemical inhibitors of major human hepatic CYP isoforms provides a foundation for understanding how compounds like 3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide could be applied in dissecting the metabolic pathways of drugs and in the prediction of potential drug interactions [Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011].
DNA Minor Groove Binding
Compounds that interact with the DNA minor groove, such as Hoechst 33258 and its analogues, have been used extensively in research for DNA staining, analysis of chromosomal aberrations, and as potential therapeutic agents due to their ability to modulate DNA function. The review by Issar and Kakkar (2013) highlights the significance of minor groove binders and their analogues, suggesting that similar compounds like 3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide could be explored for similar applications [Issar & Kakkar, 2013].
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives have been extensively studied for their antitumor activities. A review by Iradyan et al. (2009) on bis(2-chloroethyl)amino derivatives of imidazole and related compounds underscores the potential of imidazole derivatives in the search for new antitumor drugs. This suggests that compounds like 3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide, with its imidazole core, could be of interest in developing novel antitumor agents [Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009].
Propiedades
IUPAC Name |
3-[2-[2-(2-cyanoanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN5O2S/c27-21-10-8-18(9-11-21)16-30-25(34)19-5-3-6-22(14-19)32-13-12-29-26(32)35-17-24(33)31-23-7-2-1-4-20(23)15-28/h1-14H,16-17H2,(H,30,34)(H,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPJUYVZASTWRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















